molecular formula C29H30O8 B13067429 kadsuralignan K

kadsuralignan K

カタログ番号: B13067429
分子量: 506.5 g/mol
InChIキー: BRYKANSBPAKIAC-DQIAKBPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kadsuralignan K is a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea (Lem.) A. C. Smith (Schisandraceae). It was first identified in 2007 from the ethyl acetate (EtOAc) fraction of an 80% acetone extract of K. coccinea roots, alongside three other novel lignans (kadsuralignans H, I, and J) . Structurally, dibenzocyclooctadiene lignans feature two benzene rings fused to an eight-membered oxygenated ring, with substituents such as methoxy, hydroxyl, and acyl groups influencing bioactivity.

特性

分子式

C29H30O8

分子量

506.5 g/mol

IUPAC名

[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate

InChI

InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16,24,30H,11,14H2,1-5H3/t15-,16-,24-/m1/s1

InChIキー

BRYKANSBPAKIAC-DQIAKBPPSA-N

異性体SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

正規SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

Kadsuralignan K is typically isolated from the ethyl acetate fraction of an 80% acetone extract of Kadsura coccinea. The isolation process involves several chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for kadsuralignan K. The compound is primarily obtained through extraction from natural sources, specifically the Kadsura coccinea plant .

化学反応の分析

Types of Reactions

Kadsuralignan K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving kadsuralignan K include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of kadsuralignan K include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

Kadsuralignan K belongs to the dibenzocyclooctadiene lignan subclass, sharing core structural motifs with compounds like kadsuralignans H, I, J, G, and L. Key structural variations include:

  • Substituent groups : Methoxy (-OMe), hydroxyl (-OH), and acyl (e.g., angeloyl, acetyl) groups at positions C-6, C-9, or C-13 .
  • Stereochemistry : Differences in ring conformation (e.g., chair vs. boat) and substituent orientation modulate interactions with biological targets .

Table 1: Structural Comparison of Kadsuralignan K and Related Lignans

Compound Core Structure Key Substituents Source Plant Reference ID
Kadsuralignan K Dibenzocyclooctadiene C-6: Methoxy; C-9: Angeloyl K. coccinea
Kadsuralignan H Arylnaphthalene C-1: Methoxy; C-4: Hydroxyl K. coccinea
Kadsuralignan J Dibenzocyclooctadiene C-6: Acetyl; C-9: Methoxy K. coccinea
Kadsuralignan G Dibenzocyclooctadiene C-6: Hydroxyl; C-9: Benzoyl K. coccinea
Kadangustin L Dibenzocyclooctadiene C-6: Angeloyl; C-13: Methoxy K. longipedunculata
Bioactivity Comparison
Nitric Oxide (NO) Production Inhibition
  • Kadsuralignans H and J: Showed significant NO inhibition in LPS/INF-γ-activated RAW264.7 macrophages (IC~50~ values: ~20–50 μM) .
  • Kadsuralignans G and L: Exhibited moderate NO inhibition (IC~50~: ~50–80 μM) in similar assays .
Melanogenesis Inhibition
  • Kadsuralignan F: Reduced melanin synthesis in murine melanocytes by degrading tyrosinase via the proteasomal pathway (IC~50~: ~10 μM) .
  • Kadsuralignan K: No direct melanogenesis data are available, but its dibenzocyclooctadiene scaffold may share mechanistic pathways with kadsuralignan F .
Species-Specific Distribution
  • K. coccinea roots and stems are rich in kadsuralignans K, G, and J, while K. longipedunculata accumulates kadangustin L .
  • Metabolomic analyses reveal kadsuralignan J in fruit pulp and kadsuralignan G in roots, highlighting tissue-specific accumulation .

Table 2: Bioactivity and Distribution of Key Lignans

Compound NO Inhibition (IC~50~) Melanogenesis Inhibition Primary Source Reference ID
Kadsuralignan H 20–50 μM NR K. coccinea roots
Kadsuralignan J 30–60 μM NR K. coccinea fruit
Kadsuralignan G 50–80 μM NR K. coccinea roots
Kadsuralignan F NR 10 μM K. coccinea stems
Kadangustin L NR NR K. longipedunculata

NR = Not reported.

Pharmacological and Mechanistic Insights

  • Anti-inflammatory Potential: Dibenzocyclooctadiene lignans like kadsuralignan K likely modulate NF-κB or MAPK pathways, similar to kadsuralignans H and J .
  • Structural-Activity Relationships: Angeloyl or acetyl groups at C-6/C-9 enhance NO inhibition, while methoxy groups may reduce bioavailability .
  • Comparative Limitations : Kadsuralignan K’s bioactivity remains understudied compared to its analogs, necessitating further research on its molecular targets and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating kadsuralignan K from Kadsura species?

  • Methodological Answer : Kadsuralignan K is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Metabolomics-guided fractionation is recommended to prioritize lignan-rich fractions, as demonstrated in studies analyzing Kadsura coccinea roots, where kadsuralignan K was highly accumulated . Structural confirmation requires MS and 2D NMR spectroscopy to resolve stereochemical complexities .

Q. How is the structural identity of kadsuralignan K validated in new studies?

  • Methodological Answer : Researchers use a combination of high-resolution mass spectrometry (HR-MS) for molecular formula determination and 1D/2D NMR (e.g., COSY, HMBC, HSQC) to assign stereochemistry. For absolute configuration, experimental ECD spectra are compared with theoretical calculations, as seen in studies of related lignans like kadsuralignan J .

Q. What analytical techniques are used to quantify kadsuralignan K in plant tissues?

  • Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is widely employed. For example, targeted metabolomics revealed kadsuralignan K’s distribution in Kadsura coccinea fruit organs, with seed tissues showing the highest accumulation (e.g., 7,073,871 ng/g in seeds vs. 2,563 ng/g in pulp) .

Advanced Research Questions

Q. How can conflicting data on kadsuralignan K’s bioactivity be resolved?

  • Methodological Answer : Discrepancies in bioactivity studies (e.g., tyrosinase inhibition or antiviral effects) often arise from variations in compound purity, assay protocols, or cell models. To address this:

  • Standardize compound isolation and purity validation (≥95% by HPLC).
  • Use multiple cell lines (e.g., Melan-A melanocytes for depigmentation studies and PBMCs for antiviral assays ).
  • Perform dose-response curves to establish EC50/IC50 values under controlled conditions .

Q. What experimental designs are recommended to study kadsuralignan K’s mechanism of action?

  • Methodological Answer :

  • Transcriptomics/Proteomics : Identify downstream targets by integrating RNA-seq with protein interaction networks.
  • Pathway Inhibition : Use specific inhibitors (e.g., cAMP modulators for melanogenesis pathways ) to isolate signaling mechanisms.
  • Comparative Studies : Benchmark against structurally similar lignans (e.g., kadsuralignan C or J) to pinpoint functional groups critical for activity .

Q. How do environmental factors influence kadsuralignan K biosynthesis in Kadsura species?

  • Methodological Answer : Conduct multi-omics analyses (transcriptomics, metabolomics) across growth stages and habitats. For instance, Kadsura coccinea roots show elevated lignan accumulation under nutrient stress, suggesting jasmonate signaling may upregulate biosynthesis genes . Field experiments with controlled abiotic stressors (e.g., drought, salinity) can validate these hypotheses.

Data Interpretation & Reproducibility

Q. How should researchers address variability in lignan quantification across studies?

  • Methodological Answer :

  • Internal Standards : Use deuterated analogs (e.g., d4-kadsuralignan K) for MS-based quantification to correct for matrix effects .
  • Cross-Lab Validation : Share reference samples between labs to calibrate instrumentation and protocols, as seen in collaborative phytochemical studies .

Q. What statistical approaches are suitable for analyzing kadsuralignan K’s bioactivity data?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS-DA to distinguish bioactive vs. inactive compound groups .
  • Dose-Response Modeling : Fit data to nonlinear regression models (e.g., Hill equation) to calculate potency metrics .

Table: Key Metabolomic Data for Kadsuralignan K in Kadsura coccinea Fruit

TissueConcentration (ng/g)Reference
Seed7,073,871
Pulp2,563
Peel8,274

Ethical & Methodological Considerations

  • Reproducibility : Detailed experimental protocols must be included in supplementary materials, per guidelines for organic chemistry publications .
  • Data Transparency : Raw NMR/MS datasets should be deposited in public repositories (e.g., GNPS) to facilitate independent verification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。